An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is a halogenated amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs—a dichlorinated aromatic ring, a chiral alcohol center, and a primary amine—suggest a potential for diverse biological activities and applications as a synthetic intermediate. A thorough understanding of its physicochemical properties is a critical prerequisite for any application, governing its behavior in both biological and chemical systems. This guide synthesizes the available information on this compound and provides detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters.
Chemical Identity and Molecular Structure
The precise arrangement of atoms and functional groups in 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is the primary determinant of its intrinsic properties.
-
IUPAC Name: 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol
-
Molecular Formula: C₈H₉Cl₂NO
-
Molecular Weight: 206.07 g/mol
-
Canonical SMILES: C1=CC(=C(C=C1Cl)C(CN)O)Cl
-
InChIKey: IFGUGEQXOREVDI-UHFFFAOYSA-N
-
CAS Number: While a specific CAS number for this exact structure is not consistently cited in major databases, related structures are cataloged. Researchers should verify the identity of any sourced material through rigorous analytical characterization.
Figure 1: 2D representation of 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol, highlighting the key functional groups.
Core Physicochemical Data
A summary of the known and predicted physicochemical properties is presented below. The lack of extensive experimental data for this specific isomer necessitates a reliance on computational predictions for some parameters.
| Property | Value/Information | Source |
| Molecular Weight | 206.07 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid at room temperature, typical for similar amino alcohols. | Analogy |
| Melting Point | Not experimentally determined in available literature. A protocol for determination is provided in Section 4.1. | - |
| Boiling Point | Not experimentally determined in available literature. High boiling point expected due to polar functional groups. | - |
| Aqueous Solubility | Not experimentally determined. Expected to have low to moderate solubility. A protocol for determination is provided in Section 4.2. | - |
| pKa | Not experimentally determined. The primary amine is expected to have a pKa in the range of 9-10, and the alcohol is a very weak acid (pKa ~14-16). | Analogy |
| LogP (Octanol-Water Partition Coefficient) | 1.4 (Predicted) | [1] |
Methodologies for Experimental Characterization
To address the gap in experimental data, the following self-validating protocols are provided for the determination of key physicochemical properties.
Melting Point Determination via Capillary Method
Causality: The melting point is a fundamental property that provides an indication of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.
Detailed Protocol:
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using an agate mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm.
-
Instrument Calibration: Prior to measurement, calibrate the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample.
-
Measurement:
-
Place the loaded capillary in the apparatus.
-
Employ a rapid heating rate (e.g., 10°C/min) to determine an approximate melting range.
-
Using a fresh sample, repeat the measurement with a slow heating rate (1-2°C/min) starting approximately 15°C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point). The melting "point" is reported as this range.
Figure 2: A self-validating workflow for melting point determination.
Aqueous Solubility Determination by the Shake-Flask Method
Causality: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method determines the equilibrium solubility, which is a thermodynamically defined value.
Detailed Protocol:
-
System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: Add an excess amount of the solid compound to a known volume of the buffered solution in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.
-
Agitation: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter that does not bind the analyte.
-
Quantification: Analyze the filtrate using a validated, stability-indicating HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
